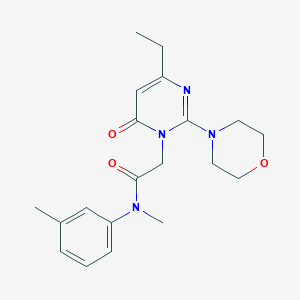

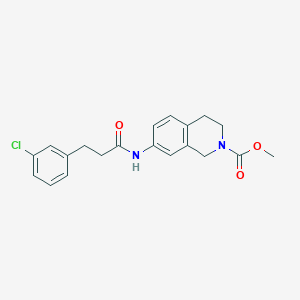

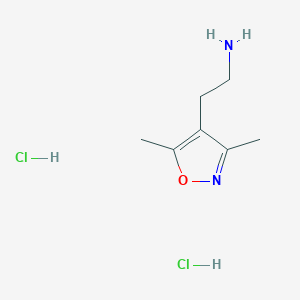

![molecular formula C18H13N5OS B2504981 N-([2,3'-联吡啶]-4-基甲基)苯并[c][1,2,5]噻二唑-5-甲酰胺 CAS No. 2034561-84-5](/img/structure/B2504981.png)

N-([2,3'-联吡啶]-4-基甲基)苯并[c][1,2,5]噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiadiazole derivatives is a topic of interest in several of the provided papers. For instance, paper describes a microwave-assisted, solvent-free synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups. This method is noted for its efficiency and the compounds synthesized exhibit promising anticancer activity. Similarly, paper outlines a solution-phase parallel synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives using a carboxamidine dithiocarbamate linker. These methods could potentially be adapted for the synthesis of the compound , given its structural similarity to the discussed derivatives.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is crucial for their biological activity. Paper discusses the use of 4-amino-2,1,3-benzothiadiazole as a bidentate directing group for C-H activation/functionalization, which is a key step in the synthesis of complex molecules. The X-ray structures of representative compounds are provided to ascertain regio- and stereoselectivity. Although the specific compound is not mentioned, the structural analysis of similar compounds can provide valuable information about the likely characteristics of the compound .

Chemical Reactions Analysis

Thiadiazole derivatives undergo various chemical reactions that are essential for their biological activity. Paper describes the dehydrosulfurization reaction used to synthesize N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides, which could be relevant to understanding the reactivity of the compound . Paper also reports on the synthesis of a thiadiazole derivative through dehydrosulfurization, indicating the importance of this reaction in the synthesis of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. Paper evaluates the antimicrobial activity of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, suggesting that the presence of the thiadiazole ring can significantly impact biological activity. Paper discusses the fungicidal activity of organotin thiadiazole carboxylates, demonstrating the potential for these compounds to serve as effective biocides. These studies suggest that the compound may also possess notable biological properties.

科学研究应用

杂环化合物的合成

N-([2,3'-联吡啶]-4-基甲基)苯并[c][1,2,5]噻二唑-5-甲酰胺及其衍生物参与杂环化合物的合成,这是药物和有机材料开发的基础。一种值得注意的方法是 TEMPO 催化的电解 C-H 硫化,可以从 N-(杂)芳基硫酰胺均匀合成苯并噻唑和噻唑吡啶。此过程因其无金属和试剂的方法而显著,突出了其在药物化学中进行环保高效合成的潜力 (Qian 等,2017).

抗癌活性

N-([2,3'-联吡啶]-4-基甲基)苯并[c][1,2,5]噻二唑-5-甲酰胺的衍生物已被研究其抗癌特性。研究表明,含有噻二唑骨架的化合物对各种人类癌细胞系表现出显着的体外抗癌活性。这些发现为新型化疗药物的开发指出了一个有希望的途径。在微波辐射下进行合成方法,然后进行体外评估,提供了一种快速有效的方法来发现潜在的抗癌药物 (Tiwari 等,2017).

抗菌活性

源自 N-([2,3'-联吡啶]-4-基甲基)苯并[c][1,2,5]噻二唑-5-甲酰胺的化合物已对其抗菌功效进行了探索。已应用新型合成方法来生产杂环杂化物,这些杂环杂化物对包括金黄色葡萄球菌和枯草芽孢杆菌在内的各种菌株表现出中等到高的抗菌活性。这些研究不仅强调了这些化合物作为抗菌剂的潜力,还提供了对构效关系的见解,促进了更有效抗菌药物的设计 (Karuna 等,2021).

光物理性质

对 N-([2,3'-联吡啶]-4-基甲基)苯并[c][1,2,5]噻二唑-5-甲酰胺衍生物的光物理性质的研究揭示了在荧光和材料科学中的有希望的应用。由这些化合物及其光物理分析衍生的 BF2 络合物的合成突出了它们在荧光染料和传感器中的应用潜力。这些化合物表现出的大的斯托克斯位移、固态荧光和聚集诱导发射效应 (AIEE) 使它们适用于材料科学和生物成像中的各种应用 (Zhang 等,2017).

属性

IUPAC Name |

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5OS/c24-18(13-3-4-15-17(9-13)23-25-22-15)21-10-12-5-7-20-16(8-12)14-2-1-6-19-11-14/h1-9,11H,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKHHEXPWIWDAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

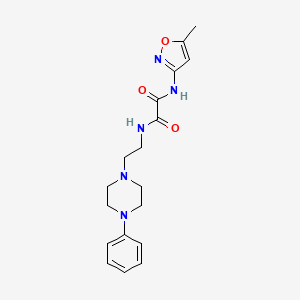

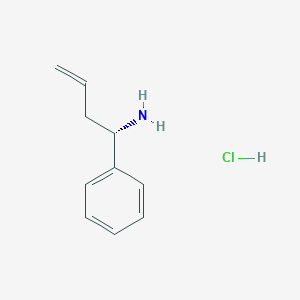

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2504898.png)

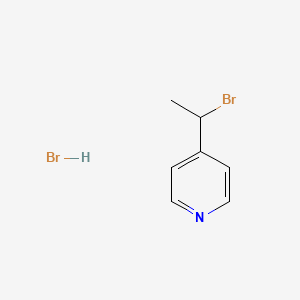

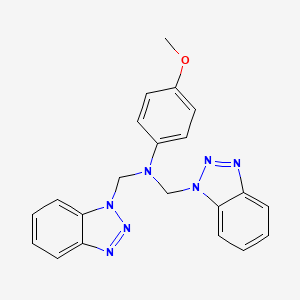

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2504914.png)

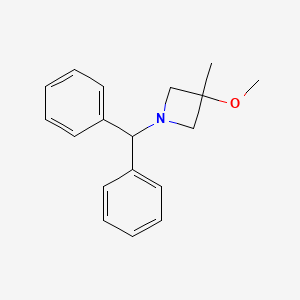

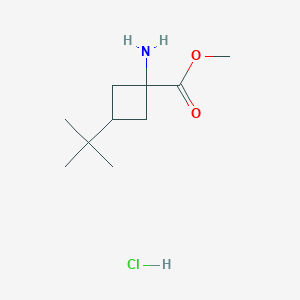

![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)